(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid

Description

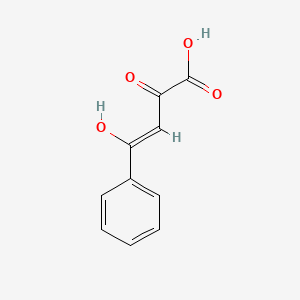

(2Z)-2-Hydroxy-4-oxo-4-phenylbut-2-enoic acid (compound 25, C₁₀H₈O₄) is a conjugated enoic acid featuring a phenyl group at the 4-oxo position and a hydroxyl group at the 2-position. Its synthesis involves the reaction of maleic anhydride with phenol derivatives, yielding 85% with a melting point of 146–148°C . Key spectral data include a singlet at δ 7.18 ppm (1H, CH) in ¹H-NMR and aromatic proton signals at δ 7.50–8.03 ppm . The planar geometry of the molecule facilitates conjugation, stabilizing the enol tautomer and influencing its reactivity and acidity.

Properties

IUPAC Name |

(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZSEJLYYQDPRN-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of aromatic ketones with ketene dithioacetal in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a keto group.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 2,4-dioxo-4-phenylbut-2-enoic acid.

Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at the phenyl ring or modifications to the but-2-enoic acid backbone. These variations significantly alter physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Acidity: The 4-methylanilino derivative (pKa ~2.81) is more acidic than typical carboxylic acids (pKa ~4–5) due to resonance stabilization of the conjugate base . In contrast, compound 25 lacks electron-withdrawing groups, resulting in moderate acidity. The 2-hydroxyphenyl analog (26) exhibits higher polarity and solubility due to the hydroxyl group, whereas the hexadecyloxy derivative’s long chain enhances lipophilicity .

Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance activity, suggesting substituent optimization could improve efficacy . The ethylpiperazinyl derivative’s basic nitrogen may facilitate interactions with biological targets, such as enzymes or receptors .

Synthetic and Analytical Utility: The 4-methylanilino derivative is used as a biochemical reagent for quantification via acid-base titration due to its defined dissociation constant . Maleic anhydride-derived compounds (e.g., 25, 26) are synthesized efficiently (85–90% yield), highlighting the scaffold’s versatility .

Biological Activity

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, also known as a derivative of β-diketo acids, has garnered attention for its diverse biological activities. This article delves into its mechanisms, biological effects, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a unique Z-isomer configuration, which influences its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

This structure includes a hydroxyl group, a keto group, and a phenyl group, contributing to its biological activities.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The compound can act as an inhibitor or activator depending on the target enzyme. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism, which is significant in neurobiology and immunology .

- Oxidative Stress Modulation : The compound may modulate oxidative stress responses, potentially providing protective effects against cellular damage.

- Anti-inflammatory Effects : Research indicates that it exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Antibacterial and Antifungal Properties

Studies have demonstrated that this compound possesses notable antibacterial and antifungal activities. For instance:

- It has been investigated for its efficacy against various bacterial strains, showing significant inhibition of growth in laboratory settings.

- Antifungal activity has also been documented, suggesting potential applications in treating fungal infections.

Case Studies

-

Inhibition of Kynurenine Pathway :

A study highlighted that derivatives of this compound effectively inhibit kynurenine-3-hydroxylase, impacting the synthesis of neuroactive metabolites such as quinolinic acid . This inhibition is crucial in conditions like depression and neurodegenerative diseases. -

Antiviral Activity :

Research has indicated moderate antiviral activity against certain viruses, with compounds similar to this compound demonstrating effectiveness in cell culture assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2E)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid | E-isomer | Similar activity but different potency |

| 4-hydroxy-4-phenylbutanoic acid | Lacks keto group | Reduced biological activity |

| 2-hydroxy-4-oxo-4-phenylbutanoic acid | Different hydroxy position | Altered reactivity profile |

The Z-isomer configuration of this compound contributes to its unique biological properties compared to its E-isomer and other related compounds.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, studies on similar compounds suggest rapid absorption and systemic clearance rates. Toxicological assessments are necessary to evaluate safety for potential therapeutic use.

Q & A

Q. What are the common synthetic routes for (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, and what reaction conditions optimize yield?

The compound is synthesized via a condensation reaction between substituted anilines (e.g., p-toluidine) and maleic anhydride in acetic acid under reflux. Optimized conditions include stoichiometric control (1:1 molar ratio), reaction temperatures of 100–110°C, and purification via recrystallization from ethanol, yielding 93–97% purity. Side products, such as maleamic acid derivatives, are minimized by maintaining anhydrous conditions .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

- IR spectroscopy : Key absorption bands at 1700–1750 cm⁻¹ (C=O stretching of the α,β-unsaturated ketone and carboxylic acid) and 3200–3500 cm⁻¹ (O-H stretching of the hydroxyl group).

- ¹H NMR : Distinct chemical shifts at δ 6.3–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (C=C protons with coupling constants J = 12–15 Hz for Z-configuration), and δ 12.5 ppm (carboxylic acid proton).

- Melting point : 188–192°C (sharp range confirms purity) .

Q. What is the solubility profile of this compound in common laboratory solvents?

The compound is insoluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Limited solubility is observed in ethanol and methanol, requiring heating for dissolution. Solubility data for 10+ solvents are tabulated in peer-reviewed studies, with DMSO being the preferred solvent for biological assays .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in drug discovery contexts?

- In vitro assays : Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) to assess binding affinity.

- Cytotoxicity screening : Use of MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

- Mechanistic studies : ROS detection via fluorescence probes or apoptosis markers (e.g., Annexin V staining) to elucidate pathways .

Q. What advanced analytical techniques can quantify this compound in complex matrices?

- Potentiometric titration : The compound’s carboxylic acid group has a dissociation constant (pKa) of 2.81 ± 0.25, enabling precise quantification in non-aqueous media (e.g., ethanol/water mixtures).

- HPLC-UV : Reverse-phase C18 columns with mobile phases (acetonitrile/0.1% trifluoroacetic acid) and detection at 254 nm. Validation parameters (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) ensure reliability in pharmacokinetic studies .

Q. How do stability studies inform handling and storage protocols for this compound?

- Thermal stability : Decomposition occurs above 200°C, requiring storage at 2–8°C in amber glass vials.

- Light sensitivity : Degrades under UV exposure; experiments must use light-protected equipment.

- Moisture control : Hygroscopic nature necessitates desiccants in storage environments. Safety data sheets recommend PPE (gloves, goggles) to avoid dermal/ocular irritation .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point variations)?

- Purity verification : Use HPLC or elemental analysis to rule out impurities.

- Crystallization methods : Compare recrystallization solvents (e.g., ethanol vs. acetone) to assess polymorphism.

- Interlaboratory validation : Standardize DSC protocols (heating rate: 10°C/min, nitrogen atmosphere) to minimize discrepancies .

Methodological Notes

- Data interpretation : Conflicting biological activity reports may arise from assay conditions (e.g., serum concentration in cell culture). Replicate experiments under controlled parameters.

- Synthetic scalability : Pilot-scale reactions (>10 g) require inert gas purging to prevent oxidation of the α,β-unsaturated system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.